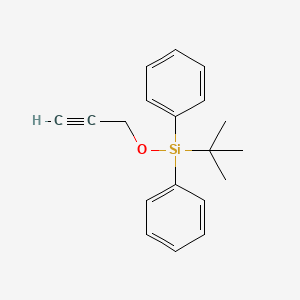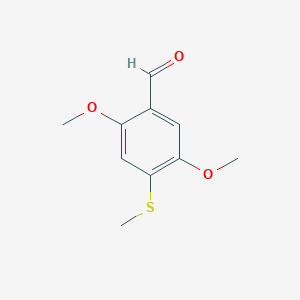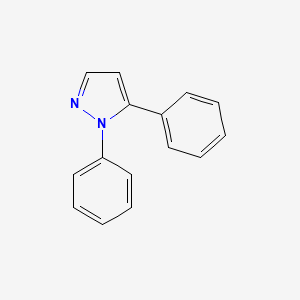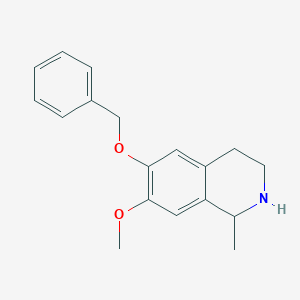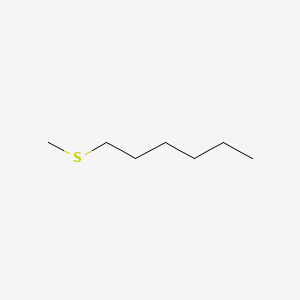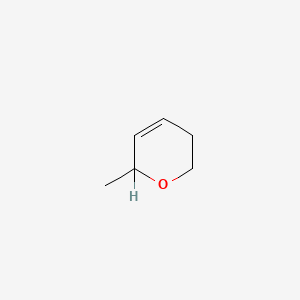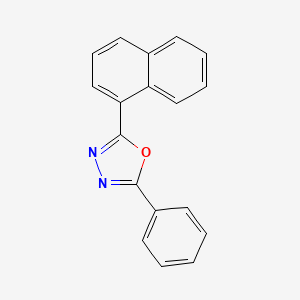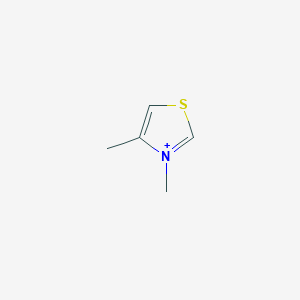
4-异丁基苯胺
描述
4-Isobutylaniline, also known as 4-(2-Methylpropyl)aniline or Benzenamine, 4-(2-methylpropyl)-, is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where the aniline ring is substituted with an isobutyl group at the para position. This compound is used in various chemical and industrial applications due to its unique properties.
科学研究应用
4-Isobutylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the production of polymers, resins, and as a precursor for agrochemicals.
作用机制
Target of Action
4-Isobutylaniline is a hydrocarbon that reacts with nitroxyl radicals . The primary targets of 4-Isobutylaniline are these radicals, which play a crucial role in various biochemical reactions.
Mode of Action
4-Isobutylaniline interacts with its targets by forming an anion radical intermediate . It has been shown to react with nitrobenzene, which may be important for the formation of nitroxyl radicals by electron transfer . 4-Isobutylaniline can also react with nuclei, producing radical intermediates and reaction products .
生化分析
Biochemical Properties
4-Isobutylaniline plays a significant role in biochemical reactions, particularly in the formation of nitroxyl radicals through electron transfer reactions. It interacts with nitrobenzene to form an anion radical intermediate, which is crucial for the formation of nitroxyl radicals . Additionally, 4-Isobutylaniline can react with nuclei, producing radical intermediates and reaction products . These interactions highlight the compound’s potential in various biochemical processes.
Cellular Effects
4-Isobutylaniline has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nitroxyl radicals and other reactive intermediates can lead to oxidative stress, impacting cellular function
Molecular Mechanism
The molecular mechanism of 4-Isobutylaniline involves its interaction with biomolecules through electron transfer reactions. The compound’s ability to form anion radical intermediates and react with nitrobenzene highlights its role in radical formation . These radicals can interact with various biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression. The exact molecular targets and pathways affected by 4-Isobutylaniline remain to be fully elucidated.
Temporal Effects in Laboratory Settings
In laboratory settings, 4-Isobutylaniline has been observed to be stable under normal conditions but can be heated to produce various hydrocarbon radicals . Over time, the compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that 4-Isobutylaniline can maintain its reactivity and radical formation potential over extended periods, making it a valuable reagent in organic synthesis and biochemical research.
Dosage Effects in Animal Models
The effects of 4-Isobutylaniline vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, 4-Isobutylaniline can lead to toxic effects, including oxidative stress and potential damage to cellular components . The threshold for these effects and the specific toxicological outcomes depend on the dosage and duration of exposure.
Metabolic Pathways
4-Isobutylaniline is involved in metabolic pathways that include the formation of nitroxyl radicals and other reactive intermediates . The compound’s interactions with enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels. Understanding the specific enzymes and pathways affected by 4-Isobutylaniline is crucial for elucidating its role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-Isobutylaniline is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution of 4-Isobutylaniline within tissues can influence its biochemical and cellular effects, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
4-Isobutylaniline’s subcellular localization is influenced by its chemical properties and interactions with cellular components . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of 4-Isobutylaniline is essential for elucidating its activity and function within cells.
准备方法
Synthetic Routes and Reaction Conditions: 4-Isobutylaniline can be synthesized through several methods. One common synthetic route involves the reduction of 4-nitroisobutylbenzene. The process typically includes the following steps:
Nitration: 4-Isobutylbenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitroisobutylbenzene.
Reduction: The nitro group in 4-nitroisobutylbenzene is reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: In industrial settings, the production of 4-Isobutylaniline often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions: 4-Isobutylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Forms secondary amines.
Substitution: Leads to various substituted aniline derivatives.
相似化合物的比较
4-Ethylaniline: Similar structure but with an ethyl group instead of an isobutyl group.
4-Propylaniline: Contains a propyl group at the para position.
4-Tert-butylaniline: Features a tert-butyl group, leading to different steric and electronic effects.
Uniqueness: 4-Isobutylaniline is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This influences its reactivity and interaction with other molecules, making it valuable in specific applications where other similar compounds may not be as effective.
属性
IUPAC Name |
4-(2-methylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHQATXVCGCYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184176 | |
| Record name | 4-Isobutylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30090-17-6 | |
| Record name | 4-(2-Methylpropyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30090-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isobutylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030090176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isobutylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isobutylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ISOBUTYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D8THO7JU7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoate](/img/structure/B1594073.png)

